molecular formula C9H10ClN3O6 B2495700 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride CAS No. 2228110-26-5

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

Cat. No. B2495700
CAS RN: 2228110-26-5
M. Wt: 291.64
InChI Key: RGCIPJSHOKSIFE-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound belongs to the category of dinitrophenyl derivatives, which are known for their diverse chemical and physical properties. The synthesis and study of this compound can contribute to the understanding of its molecular structure, reactivity, and potential applications in material science, pharmaceuticals, and analytical chemistry.

Synthesis Analysis

The synthesis of dinitrophenyl derivatives of amino acids, such as 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride, involves the use of specific reagents and conditions that facilitate the introduction of the dinitrophenyl group into the amino acid backbone. Techniques such as micellar liquid chromatography with specific modifiers have been discussed for the separation of dinitrophenyl amino acids, highlighting the importance of selecting appropriate solvents and conditions for the synthesis and purification of these compounds (Boichenko et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride can be characterized using techniques such as X-ray diffraction, spectroscopic methods, and diffractometric analysis. These methods provide insights into the molecular geometry, bonding patterns, and the overall three-dimensional structure of the compound, which are essential for understanding its chemical reactivity and properties (Vogt et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of dinitrophenyl derivatives is influenced by the presence of the nitro groups and the amino acid backbone. These compounds participate in various chemical reactions, including condensation, hydrogenation, and reactions with nucleophiles. The study of these reactions is crucial for developing synthetic routes and understanding the compound's behavior under different chemical conditions (Lloyd & Stacey, 1960).

Physical Properties Analysis

The physical properties of 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride, such as solubility, melting point, and crystalline structure, can be deduced from studies on similar compounds. These properties are important for the compound's application in material science and pharmaceutical formulations (Reiss et al., 2018).

Scientific Research Applications

Analytical Chemistry and Chromatography

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride has been a subject of research in the field of analytical chemistry, particularly in chromatography. Research has explored its use as a derivative for the isocratic separation of 2,4-dinitrophenyl derivatives of amino acids using micellar liquid chromatography, showing the potential for precise separation and analysis of complex amino acid mixtures (Boichenko et al., 2007).

Synthetic Chemistry

In synthetic chemistry, the compound has been involved in the synthesis of various derivatives. For instance, the research includes the synthesis of novel quinoline derivatives and related heterocycles using 2-(2-Amino-3,5-dinitrophenyl)-2-oxoacetic acid, showcasing its utility in creating structurally diverse compounds with potential applications in drug design and material sciences (Gok et al., 2014).

Biochemical and Fluorescence Studies

This chemical has also found applications in biochemical research. For instance, studies have been conducted on its derivatives for fluorescence derivatization of amino acids, indicating its usefulness in biochemical assays and research involving fluorescence as a detection or probing method (Frade et al., 2007).

Material Science and Hydrogel Modification

Research has delved into the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid, indicating the relevance of such chemicals in material science for enhancing properties of hydrogels used in medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the source .

Mechanism of Action

properties

IUPAC Name

2-amino-3-(3,5-dinitrophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6.ClH/c10-8(9(13)14)3-5-1-6(11(15)16)4-7(2-5)12(17)18;/h1-2,4,8H,3,10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCIPJSHOKSIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

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